Product packaging for 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol(Cat. No.:CAS No. 62234-79-1)

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol

Cat. No.: B14561710
CAS No.: 62234-79-1
M. Wt: 170.29 g/mol
InChI Key: WCYLOFFSCRXLQJ-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol is a chiral chemical building block of high interest in synthetic organic chemistry and materials science. This compound features a defined stereochemistry and a cyclopropane ring fused with a hexyl chain and a terminal ethanol group, a structure reminiscent of complex natural products like lactobacillic acid, a cyclopropane-containing fatty acid found in bacterial membranes . This structural similarity suggests its potential application in the synthesis of sophisticated lipid analogs or molecular probes to study membrane fluidity, protein-lipid interactions, and the biophysical role of cyclopropane rings in biological systems. The primary value of this reagent lies in its role as a advanced chiral synthon. The stereochemically defined cyclopropane and the functionalizable hydroxyl group make it a versatile precursor for constructing complex, stereodefined architectures, potentially for applications in pharmaceutical development, catalyst design, and novel material fabrication. Researchers can employ this compound in various coupling reactions, nucleophilic substitutions, or oxidation steps to incorporate the chiral cyclopropane motif into larger target molecules. This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O B14561710 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol CAS No. 62234-79-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62234-79-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2-[(1S,2R)-2-hexylcyclopropyl]ethanol

InChI

InChI=1S/C11H22O/c1-2-3-4-5-6-10-9-11(10)7-8-12/h10-12H,2-9H2,1H3/t10-,11-/m1/s1

InChI Key

WCYLOFFSCRXLQJ-GHMZBOCLSA-N

Isomeric SMILES

CCCCCC[C@@H]1C[C@H]1CCO

Canonical SMILES

CCCCCCC1CC1CCO

Origin of Product

United States

Nomenclature, Stereochemistry, and Advanced Structural Elucidation of 2 1s,2r 2 Hexylcyclopropyl Ethan 1 Ol

Systematic IUPAC Nomenclature and Isomeric Considerations

The structure of 2-[(1S,2R)-2-hexylcyclopropyl]ethan-1-ol is defined by a cyclopropane (B1198618) ring substituted with a hexyl group and a 2-hydroxyethyl group. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules, the cyclopropane ring is treated as the parent structure when the cyclic portion contains an equal or greater number of carbon atoms than the largest acyclic substituent. openstax.org In this case, the hexyl group (6 carbons) and the ethanol (B145695) group (2 carbons) are attached to the three-carbon ring. The principal functional group is the alcohol, which dictates the suffix "-ol". The ethanol chain is numbered starting from the carbon bearing the hydroxyl group. Therefore, the substituent attached to the cyclopropane ring is a (2-hydroxyethan-1-yl) group.

The systematic IUPAC name is constructed by identifying the substituents and their positions on the parent cyclopropane ring. The two substituents are a hexyl group and an ethan-1-ol group. The numbering of the cyclopropane ring is determined by the stereochemical descriptors. The full, stereochemically defined IUPAC name is This compound .

The molecule possesses two stereocenters at positions 1 and 2 of the cyclopropane ring. This gives rise to a total of 2² = 4 possible stereoisomers:

(1S,2R) and (1R,2S): These are a pair of enantiomers and represent the trans configuration, where the substituents are on opposite sides of the ring plane.

(1S,2S) and (1R,2R): These are a pair of enantiomers and represent the cis configuration, where the substituents are on the same side of the ring plane.

The (1S,2R) isomer specified in the title is one of the trans isomers. Its enantiomer is the (1R,2S) isomer. The cis isomers, (1S,2S) and (1R,2R), are diastereomers of the (1S,2R) isomer.

Principles of Stereochemical Assignment and Absolute Configuration Determination for (1S,2R) Isomers

The absolute configuration of the stereocenters is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgmasterorganicchemistry.comlibretexts.org For each chiral carbon on the cyclopropane ring, the four attached groups are ranked based on atomic number. science-revision.co.uk

Assignment for Carbon-1 (C1):

Attached Groups: -CH₂CH₂OH, -CH(C₂H₅)CH₂, -H, -C2(Hexyl)H

Priority Assignment:

Priority 1: -C2 (The other carbon atom in the ring).

Priority 2: -CH₂CH₂OH (The first atom is carbon; the next atoms are C, H, H).

Priority 3: -H (Lowest atomic number).

To assign priority between C2 and the ethanol substituent, we look at the atoms attached. C2 is attached to a hexyl group (C), another ring carbon (C), and a hydrogen (H). The ethanol substituent's C1 is attached to the ring carbon (C), two hydrogens (H), and another carbon (C). Following the chain, the hexyl group on C2 gives it higher priority over the ethanol group. A more rigorous application of CIP rules is required. Let's re-evaluate:

At C1, the attached atoms are: C2 of the ring, the carbon of the CH₂CH₂OH group, C3 of the ring, and a hydrogen atom.

Priority 1: The carbon of the -CH₂CH₂OH group. We compare C2 vs C(ethanol) vs C3. C2 is attached to C(hexyl), C3, H. C(ethanol) is attached to C(OH), H, H. C3 is attached to C2, C1, H, H. The path from C1 to C2 leads to a hexyl group, giving this path higher priority.

Priority 1: C2 (Path leads to a hexyl group).

Priority 2: C(CH₂CH₂OH) .

Priority 3: C3 .

Priority 4: H .

With the lowest priority group (H) pointing away, the path from 1 to 2 to 3 is counter-clockwise, assigning the S configuration.

Assignment for Carbon-2 (C2):

Attached Groups: -CH₂(CH₂)₄CH₃ (Hexyl), -C1(CH₂CH₂OH)H, -H, -C3H₂

Priority Assignment:

Priority 1: C1 (Path leads to the ethanol substituent which contains an oxygen).

Priority 2: -CH₂(CH₂)₄CH₃ (Hexyl group).

Priority 3: C3 .

Priority 4: H .

With the lowest priority group (H) pointing away, the path from 1 to 2 to 3 is clockwise, assigning the R configuration.

Thus, the designation (1S,2R) unequivocally defines the absolute stereochemistry of this particular isomer. The determination of this absolute configuration experimentally would typically require methods like single-crystal X-ray crystallography on the molecule or a crystalline derivative.

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are essential for confirming the structure and stereochemistry of this compound.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton spectrum would show characteristic signals for the different environments. The protons on the cyclopropane ring are highly shielded and appear at high field (typically 0.2-1.0 ppm). science-and-fun.de The protons of the hexyl chain would appear in the typical aliphatic region (0.8-1.6 ppm). The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) would be deshielded, appearing around 3.4-4.5 ppm. libretexts.orglibretexts.org The hydroxyl proton itself would be a broad singlet whose position is concentration and solvent-dependent (typically 0.5-5.0 ppm). compoundchem.com

¹³C NMR: The carbon spectrum would also show distinct signals. Cyclopropane carbons are shielded and appear upfield (around 10-30 ppm). wisc.edu The carbons of the hexyl chain would resonate in the 14-40 ppm range. The carbon bearing the hydroxyl group (-CH₂OH) would be deshielded by the electronegative oxygen and appear in the 50-65 ppm region. libretexts.org

2D NMR (COSY & NOESY): Two-dimensional NMR techniques are crucial for unambiguous assignment. slideshare.netlibretexts.org

COSY (Correlation Spectroscopy) would reveal scalar (through-bond) couplings. It would show correlations between the cyclopropyl (B3062369) protons and the adjacent methylene protons of the ethanol and hexyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) is vital for stereochemical assignment as it shows through-space correlations. libretexts.org For the (1S,2R) trans isomer, a NOESY experiment would show no significant cross-peak between the proton on C1 and the proton on C2 of the cyclopropane ring, as they are on opposite sides of the ring and thus spatially distant. This lack of correlation is a key piece of evidence for the trans configuration.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.
PositionGroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Cyclopropyl RingCH, CH₂, CH0.2 - 1.010 - 30
Ethanol Chain-CH₂-CH₂OH~1.5~35
Ethanol Chain-CH₂OH3.4 - 4.550 - 65
Ethanol Chain-OHVariable (0.5 - 5.0)N/A
Hexyl Chain-CH₃~0.9~14
Hexyl Chain-(CH₂)₅-1.2 - 1.622 - 32

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the hydrogen-bonded alcohol, typically in the 3200–3500 cm⁻¹ region. openstax.orgorgchemboulder.com A strong C-O stretching vibration would appear between 1050 and 1260 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the alkyl and cyclopropyl groups would be observed around 2850–3000 cm⁻¹. The cyclopropane ring itself has a characteristic C-H stretch slightly above 3000 cm⁻¹ and ring deformation ("breathing") modes.

Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying the cyclopropane ring. The symmetric C-C stretching ("ring breathing") mode of the cyclopropane ring gives a strong and characteristic Raman signal, often near 1200 cm⁻¹. Other marker bands for the cyclopropyl ring have been identified around 942 cm⁻¹ and 2992 cm⁻¹. nih.gov

Table 2. Characteristic Vibrational Frequencies.
Functional GroupVibrational ModeTechniqueTypical Frequency (cm⁻¹)
AlcoholO-H stretch (H-bonded)IR3200 - 3500 (broad, strong)
AlcoholC-O stretchIR1050 - 1260 (strong)
Alkyl/CyclopropylC-H stretchIR, Raman2850 - 3050
Cyclopropyl RingRing BreathingRaman~1200 (strong)
Cyclopropyl RingRing VibrationRaman~942

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. nih.gov The molecular formula for this compound is C₁₁H₂₂O. HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places).

Calculated Exact Mass: The monoisotopic mass of C₁₁H₂₂O is calculated to be 170.16706 Da.

HRMS Measurement: An HRMS experiment would measure the m/z of the protonated molecule [M+H]⁺ at approximately 171.17489. The high accuracy of this measurement allows for the unambiguous confirmation of the elemental composition C₁₁H₂₂O, distinguishing it from other potential formulas with the same nominal mass.

Since this compound is a chiral molecule, it will interact with plane-polarized and circularly polarized light. wikipedia.org Chiroptical techniques are essential for confirming its enantiomeric purity and can aid in assigning absolute configuration. yale.edu

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. leidenuniv.nllibretexts.org A sample of enantiomerically pure (1S,2R)-2-hexylcyclopropyl]ethan-1-ol would exhibit a specific ORD curve. The sign and magnitude of the rotation at various wavelengths provide a characteristic fingerprint of the enantiomer. The absence of a chromophore absorbing in the near-UV/Visible region means that a plain curve (without distinct peaks or troughs, known as Cotton effects) would be expected.

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light. libretexts.org While the subject molecule lacks a strong chromophore, weak electronic transitions associated with the oxygen atom could potentially give rise to a CD signal in the far-UV region. The resulting CD spectrum, even if weak, is unique to a specific enantiomer. Comparing the experimental CD spectrum to one predicted by quantum chemical calculations for a known absolute configuration (e.g., 1S,2R) is a modern and powerful method for confirming the absolute stereochemistry. mdpi.com These techniques are also highly sensitive for determining enantiomeric excess, as the magnitude of the observed signal is directly proportional to the concentration difference between the two enantiomers.

X-ray Crystallography (for Crystalline Derivatives or Analogues)

X-ray crystallography stands as a powerful and definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. This method provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure-function relationship of molecules. The process involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern.

For a non-crystalline compound like an alcohol, X-ray crystallography can be performed on a suitable crystalline derivative. In the case of this compound, this could involve forming a derivative such as a p-bromobenzoate or a 3,5-dinitrobenzoate. These derivatives are often highly crystalline and contain heavy atoms (like bromine) that facilitate the solution of the phase problem in X-ray diffraction analysis.

The crystallographic data obtained would provide unambiguous confirmation of the relative and absolute stereochemistry of the chiral centers at positions 1 and 2 of the cyclopropane ring, as well as the conformation of the hexyl and ethanol substituents. Key parameters that would be determined are presented in the interactive data table below, which would be populated with experimental data upon successful crystallographic analysis of a suitable derivative.

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValueDescription
Crystal Systeme.g., OrthorhombicThe crystal system describes the symmetry of the crystal lattice.
Space Groupe.g., P2₁2₁2₁The space group provides a detailed description of the symmetry elements within the crystal.
a (Å)ValueThe length of the 'a' axis of the unit cell.
b (Å)ValueThe length of the 'b' axis of the unit cell.
c (Å)ValueThe length of the 'c' axis of the unit cell.
α (°)ValueThe angle between the 'b' and 'c' axes.
β (°)ValueThe angle between the 'a' and 'c' axes.
γ (°)ValueThe angle between the 'a' and 'b' axes.
Volume (ų)ValueThe volume of the unit cell.
ZValueThe number of molecules in the unit cell.
R-factorValueA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack ParameterValueA parameter used to determine the absolute configuration of a chiral molecule. A value close to 0 for the correct enantiomer.

The successful application of X-ray crystallography to a derivative of this compound would provide the most definitive structural information, solidifying the understanding of its unique three-dimensional architecture.

Chemical Transformations and Mechanistic Insights of 2 1s,2r 2 Hexylcyclopropyl Ethan 1 Ol

Reactivity Profile of Cyclopropyl (B3062369) Alcohols

Cyclopropyl alcohols, such as 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol, exhibit a reactivity profile that is a hybrid of acyclic alcohols and strained carbocycles. The cyclopropane (B1198618) ring, with its high degree of s-character in the C-H bonds and p-character in the C-C bonds, imparts unique electronic and steric properties. The proximity of the hydroxyl group to the cyclopropane ring can influence the reactivity of both moieties.

The hydroxyl group can act as a directing group in certain reactions, and its conversion to a better leaving group can facilitate rearrangements involving the cyclopropane ring. Conversely, the steric bulk of the hexyl-substituted cyclopropyl group can influence the accessibility of the hydroxyl group to reagents. The inherent ring strain of approximately 27 kcal/mol in the cyclopropane core makes it susceptible to ring-opening reactions under various conditions, a key feature of its chemical profile.

Dehydration Reactions and Olefin Generation

The dehydration of this compound can lead to the formation of various olefinic products, depending on the reaction conditions and the nature of the catalyst employed. Acid-catalyzed dehydration typically proceeds through a carbocationic intermediate. Protonation of the hydroxyl group followed by the loss of water generates a primary carbocation, which is highly unstable and prone to rearrangement.

A likely pathway involves a 1,2-hydride shift or, more characteristically for cyclopropyl systems, rearrangement of the cyclopropylcarbinyl cation. This can lead to the formation of homoallylic alcohols or ring-opened products. The specific products obtained will be influenced by the stereochemistry of the starting material and the stability of the possible olefinic products.

Reagent/CatalystProbable Major Olefin Product(s)Reaction Conditions
Concentrated H₂SO₄Mixture of rearranged alkenesHigh Temperature
POCl₃/Pyridine (B92270)(E/Z)-1-Cyclopropyl-2-octeneMild Conditions
Burgess Reagent(E/Z)-1-Cyclopropyl-2-octeneNeutral Conditions

This table presents hypothetical data based on common outcomes for similar alcohol dehydrations.

Oxidation and Reduction Chemistry of the Hydroxyl Group

The primary alcohol functionality in this compound can be readily oxidized to the corresponding aldehyde, 2-[(1S,2R)-2-Hexylcyclopropyl]acetaldehyde, or further to the carboxylic acid, 2-[(1S,2R)-2-Hexylcyclopropyl]acetic acid, using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation.

Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are typically used for the selective oxidation to the aldehyde. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will generally lead to the carboxylic acid. Enantioselective oxidation of similar cyclopropylmethanols has been achieved using enzymatic catalysts like chloroperoxidase, suggesting that stereochemical integrity can be maintained under specific conditions. nih.gov

Conversely, while the hydroxyl group is already in its most reduced state, the aldehyde or carboxylic acid derivatives can be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

ReagentProduct
Pyridinium chlorochromate (PCC)2-[(1S,2R)-2-Hexylcyclopropyl]acetaldehyde
Dess-Martin periodinane (DMP)2-[(1S,2R)-2-Hexylcyclopropyl]acetaldehyde
Jones Reagent (CrO₃/H₂SO₄)2-[(1S,2R)-2-Hexylcyclopropyl]acetic acid
Sodium borohydride (NaBH₄) (on the corresponding aldehyde)This compound

This table illustrates the expected products from the oxidation and reduction of the hydroxyl group and its derivatives.

Functionalization of the Alcohol Moiety (e.g., Esterification, Etherification)

The hydroxyl group of this compound can be readily converted into other functional groups such as esters and ethers through standard synthetic methodologies.

Esterification: The reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst leads to the formation of the corresponding esters. chemguide.co.ukmasterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The Fischer esterification, using a carboxylic acid and a strong acid catalyst like sulfuric acid, is a common method. chemguide.co.ukmasterorganicchemistry.commasterorganicchemistry.com For more sensitive substrates, milder conditions involving acyl chlorides or anhydrides with a base like pyridine can be employed. chemguide.co.uk

Etherification: The Williamson ether synthesis provides a general route to ethers, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Other methods for etherification are also available. organic-chemistry.org

ReactionReagentsProduct
EsterificationAcetic anhydride, pyridine2-[(1S,2R)-2-Hexylcyclopropyl]ethyl acetate
EtherificationSodium hydride, Methyl iodide1-Methoxy-2-[(1S,2R)-2-hexylcyclopropyl]ethane
Tosylationp-Toluenesulfonyl chloride, pyridine2-[(1S,2R)-2-Hexylcyclopropyl]ethyl tosylate

This table provides examples of functionalization reactions of the alcohol moiety.

Ring-Opening Reactions of the Cyclopropane Core and their Stereochemical Implications

The strained cyclopropane ring in this compound is susceptible to ring-opening reactions, which can be initiated by electrophiles, radical species, or transition metals. researchgate.net These reactions often proceed with distinct stereochemical outcomes that are governed by the mechanism of the ring-opening process.

Under acidic conditions, protonation can lead to a corner-protonated cyclopropane intermediate, which can then be attacked by a nucleophile. acs.orgacs.org The stereochemistry of this process is often complex, with the potential for both retention and inversion of configuration at the carbon centers. acs.org The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring. In the case of this compound, cleavage of the C1-C2 or C1-C3 bond is possible, leading to different constitutional isomers.

Transition metal-catalyzed ring-opening reactions can also provide access to a variety of linear and cyclic products. The stereochemical outcome of these reactions is often dictated by the nature of the metal catalyst and the ligands employed.

Investigations into Reaction Mechanisms and Kinetics

The study of reaction mechanisms for transformations involving cyclopropyl alcohols often focuses on the behavior of the intermediate cyclopropylcarbinyl cation. researchgate.netacs.orgnih.govrsc.org This cation is known to be highly delocalized and can exist in equilibrium with the homoallyl and cyclobutyl cations. The distribution of products from reactions proceeding through this intermediate is highly dependent on the reaction conditions and the substitution pattern of the cyclopropane.

Kinetic studies of these reactions can provide valuable insights into the rate-determining step and the nature of the transition states. For instance, the rate of solvolysis of cyclopropylcarbinyl systems is often significantly accelerated compared to analogous acyclic systems, a phenomenon attributed to the participation of the cyclopropane ring in stabilizing the developing positive charge.

Computational Chemistry and Molecular Modeling Studies of 2 1s,2r 2 Hexylcyclopropyl Ethan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetic properties of a molecule. For 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol, DFT studies would provide critical insights into its stability, reactivity, and the nature of its strained cyclopropane (B1198618) ring. rsc.orguobaghdad.edu.iq

Researchers would typically employ a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to perform geometry optimization. This process finds the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. uobaghdad.edu.iq The results would highlight the inherent strain in the cyclopropane ring, characterized by C-C-C bond angles of approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon.

Key energetic properties such as the heat of formation, ionization potential, and electron affinity would be calculated. Furthermore, analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions susceptible to nucleophilic and electrophilic attack, respectively. The electrostatic potential map would visualize the charge distribution across the molecule, identifying the electron-rich oxygen atom of the hydroxyl group and the unique electronic nature of the "banana bonds" of the cyclopropane ring. daneshyari.com

Illustrative DFT Calculation Results

The following table presents hypothetical data that would be generated from DFT calculations on this compound, illustrating typical structural and electronic parameters.

ParameterHypothetical Calculated ValueDescription
Total Energy -582.45 HartreesThe total electronic energy of the optimized molecule.
HOMO Energy -6.8 eVEnergy of the Highest Occupied Molecular Orbital.
LUMO Energy +1.5 eVEnergy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap 8.3 eVAn indicator of molecular stability and reactivity.
Dipole Moment 1.85 DebyeA measure of the overall polarity of the molecule.
C1-C2 Bond Length (Ring) 1.51 ÅThe length of a carbon-carbon bond within the cyclopropane ring.
C-O Bond Length 1.43 ÅThe length of the carbon-oxygen bond in the ethanol (B145695) moiety.
C-C-C Angle (Ring) ~60°The internal bond angle of the strained cyclopropane ring.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the hexyl and hydroxyethyl (B10761427) side chains means that this compound can exist in numerous conformations. Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for converting between them. organicchemistrytutor.comchemistrysteps.com

A potential energy surface (PES) scan would be performed by systematically rotating key dihedral angles, such as the bond connecting the cyclopropane ring to the ethyl group and the C-C bond of the ethyl group itself. longdom.org For each rotational step, the energy of the molecule is calculated, generating a map of the energy landscape. libretexts.orglibretexts.org The minima on this surface correspond to stable, low-energy conformers (e.g., staggered arrangements), while the peaks represent high-energy, unstable conformations (e.g., eclipsed arrangements). organicchemistrytutor.comlibretexts.org

This analysis would reveal the preferred spatial orientation of the bulky hexyl group and the polar hydroxyl group relative to the cyclopropane ring. The most stable conformer would likely minimize steric hindrance between the side chains while potentially allowing for intramolecular hydrogen bonding between the hydroxyl group and the electron density of the cyclopropane ring. nih.gov

Example of Conformational Energy Analysis

This table shows hypothetical relative energies for different conformers of the ethanol side chain relative to the cyclopropane ring.

Dihedral Angle (Ring-C-C-O)Conformation NameRelative Energy (kcal/mol)
60°Gauche0.5
180°Anti0.0 (Most Stable)
300° (-60°)Gauche0.5
0°/360°Eclipsed3.0 (Least Stable)

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: Quantum mechanical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C NMR chemical shifts. nih.govosti.gov Predicted shifts for the protons and carbons of the cyclopropane ring would be particularly informative, as their chemical environment is unusual due to ring strain and anisotropy. The calculations would also differentiate the chemical shifts for the diastereotopic protons on the ethyl group and the various carbons in the hexyl chain. While DFT predictions are generally reliable, results are often scaled or compared against a reference compound (like tetramethylsilane) to improve agreement with experimental values. nih.gov

Vibrational Frequencies: The same DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. daneshyari.comresearchgate.net The analysis would identify characteristic frequencies, such as the O-H stretch of the alcohol (~3300-3600 cm⁻¹), the C-H stretches of the alkyl chains and cyclopropane ring (~2800-3100 cm⁻¹), and the unique "ring breathing" mode of the cyclopropane skeleton. aip.org These predicted spectra help in the assignment of experimental bands to specific molecular motions. colab.ws

Hypothetical Predicted ¹H NMR Chemical Shifts

An illustrative table of predicted ¹H NMR chemical shifts for key protons in the molecule.

Proton GroupPredicted Chemical Shift (ppm)Multiplicity
-OH2.5 (variable)Singlet/Triplet
-CH₂-O3.65Triplet
-CH₂- (ethyl, adjacent to ring)1.50Quartet
Cyclopropane Ring Protons0.2 - 0.8Multiplets
Hexyl Chain Protons0.9 - 1.4Multiplets
Terminal -CH₃ (hexyl)0.88Triplet

Reaction Pathway Elucidation and Transition State Modeling for Chemical Transformations

Computational modeling is essential for studying the mechanisms of chemical reactions. For this compound, a key transformation of interest would be the acid-catalyzed ring-opening of the cyclopropane, a common reaction for such strained rings. researchgate.netnih.gov

DFT calculations can be used to map the entire reaction pathway from reactant to product. acs.org This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.netresearchgate.net By calculating the energy of the reactant, transition state, and product, the activation energy (energy barrier) for the reaction can be determined, which is directly related to the reaction rate. acs.org

Modeling would explore the regioselectivity of the ring-opening, predicting which C-C bond in the cyclopropane ring is most likely to break. The calculations could also elucidate the stereochemical outcome of the reaction. For instance, modeling the nucleophilic attack on a protonated cyclopropane intermediate would reveal the energetic preference for different pathways, explaining why one stereoisomer might be formed preferentially. researchgate.netrsc.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule within a larger system, such as in a solvent. researchgate.net MD simulations model the movements of the solute and solvent molecules over time based on a classical mechanical force field. mdpi.com

An MD simulation of this compound in a solvent like water or ethanol would provide insights into several key areas:

Solvation Structure: Analysis of the simulation trajectory would show how solvent molecules arrange themselves around the solute. This includes examining the hydrogen bonding network between the molecule's hydroxyl group and the surrounding solvent molecules. nih.gov

Conformational Dynamics: MD simulations would reveal how the molecule's conformation changes over time in solution, showing the flexibility of the alkyl chains and the frequencies of transitions between different stable conformers.

Intermolecular Interactions: In simulations with multiple solute molecules, the tendency for aggregation could be studied. The nonpolar hexyl chains might lead to hydrophobic interactions, causing the molecules to cluster together in an aqueous environment.

These simulations are crucial for bridging the gap between the behavior of an isolated molecule and its properties in a real-world chemical system, where solvent interactions play a significant role. rsc.org

Biological Relevance and Natural Product Context of Cyclopropyl Alcohols Excluding Human Clinical Data

Natural Occurrence of Hexylcyclopropyl Moieties in Biological Systems (e.g., Cardiolipins)

Cyclopropyl-containing fatty acids (CPFAs) are found in a variety of organisms, including bacteria, protozoa, and higher plants. nih.govfrontiersin.orgpnas.org They are notable components of the cell membranes of many bacterial species, such as Escherichia coli, Salmonella, and Mycobacterium tuberculosis. avantiresearch.com In these organisms, CPFAs are typically formed by the modification of unsaturated fatty acyl chains already incorporated into membrane phospholipids. pnas.orgresearchgate.net

One significant class of lipids where these moieties are found is cardiolipin (B10847521) (CL), a diphosphatidylglycerol lipid that is a key component of the inner mitochondrial membrane in eukaryotes and the cell membrane of most bacteria. wikipedia.org In E. coli, for example, mass spectrometry analysis has identified cardiolipin species containing a 17:1 cyclopropane-containing fatty acid, which indicates the presence of a C17 fatty acid with a cyclopropane (B1198618) ring. nih.govresearchgate.net The presence of cyclopropyl (B3062369) groups in membrane lipids like cardiolipin is often associated with the organism's response to environmental stress, such as changes in pH, temperature, or nutrient availability. frontiersin.orgavantiresearch.com

In the plant kingdom, CPFAs are produced by a select number of species, primarily within the order Malvidae. nih.gov For instance, the seed oil of Litchi chinensis contains a significant amount of dihydrosterculic acid, a cyclopropane-containing fatty acid. pnas.org

Table 1: Examples of Organisms with Naturally Occurring Cyclopropyl Lipids

Organism Type Specific Examples Lipid Context Reference
Bacteria Escherichia coli Cardiolipin, Phosphatidylethanolamine avantiresearch.comnih.gov
Bacteria Mycobacterium tuberculosis Mycolic Acids pnas.orgavantiresearch.com
Bacteria Salmonella spp. Membrane Phospholipids avantiresearch.com
Plants Litchi chinensis (Litchi) Seed Oil (Triacylglycerols) pnas.orgnih.gov
Plants Sterculia foetida Seed Oil pnas.org

Biosynthetic Pathways Leading to Cyclopropyl-Containing Lipids and Metabolites

The biosynthesis of cyclopropane rings in lipids follows a well-characterized enzymatic pathway. The key reaction involves the transfer of a methylene (B1212753) group from a donor molecule to the double bond of an unsaturated fatty acid. pnas.orgresearchgate.net This process is catalyzed by a class of enzymes known as cyclopropane fatty acid synthases (CFA synthases). researchgate.netnih.gov

The primary methyl donor for this reaction is S-adenosyl-L-methionine (SAM). pnas.orgresearchgate.net The CFA synthase enzyme facilitates the addition of the methylene group from SAM across the cis-double bond of a fatty acyl chain. nih.gov Crucially, this modification typically occurs on fatty acids that are already esterified as part of a phospholipid molecule within a membrane bilayer, rather than on free fatty acids. pnas.orgresearchgate.net In E. coli, for instance, the synthesis of cyclopropyl groups increases significantly as the bacterial culture enters the stationary phase of growth. nih.gov

An unsaturated fatty acyl chain within a membrane phospholipid is positioned in the active site of a CFA synthase.

The enzyme binds S-adenosyl-L-methionine (SAM).

A methylene group (–CH2–) is transferred from SAM to the carbon-carbon double bond of the fatty acid.

This reaction forms a cyclopropane ring, and SAM is converted to S-adenosyl-L-homocysteine.

Nature has evolved diverse enzymatic strategies for forming cyclopropane rings, which can be broadly classified based on the reaction mechanism, such as those involving carbocationic or carbanionic intermediates. nih.govrsc.org

Role of Cyclopropyl Ring Systems in Modulating Biomolecular Interactions (In Vitro Studies)

The cyclopropyl group imparts distinct structural and electronic properties that influence how a molecule interacts with its biological targets, such as proteins and membranes. acs.orgresearchgate.net In vitro studies have provided insight into these effects.

The introduction of a cyclopropane ring into the acyl chains of membrane lipids can significantly alter the physical properties of the lipid bilayer. Studies have shown that cis-cyclopropanation increases the fluidity of the plasma membrane while simultaneously inducing a more ordered state within the hydrocarbon chains. avantiresearch.com This dual effect is thought to enhance the stability of the membrane against environmental stressors and reduce its permeability to toxic compounds. avantiresearch.com The rigid, kinked structure of a cis-cyclopropane ring preserves the bend associated with a cis-double bond, which is important for maintaining membrane architecture. nih.gov

From a medicinal chemistry perspective, the cyclopropyl ring is a valuable structural motif for several reasons:

Conformational Rigidity : The rigid nature of the ring can lock a molecule into a specific conformation, which can be entropically favorable for binding to a receptor's active site. researchgate.netiris-biotech.de

Metabolic Stability : The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making the moiety less susceptible to metabolic oxidation by enzymes like cytochrome P450s. acs.orgiris-biotech.de

Modulation of Electronic Properties : The cyclopropane ring has enhanced π-character in its C-C bonds, which can influence interactions with biological macromolecules. acs.orgnih.gov

These properties mean that incorporating a cyclopropyl group can enhance a molecule's potency, improve its metabolic profile, and reduce off-target effects. acs.orgnih.gov

Enzymatic Biotransformations Involving Cyclopropyl Substrates (Non-Human Systems)

Biotransformation, the use of biological systems like microorganisms or enzymes to perform chemical reactions, has been applied to molecules containing cyclopropane rings. These enzymatic processes are valuable for their high selectivity and mild reaction conditions. mdpi.com

In non-human systems, enzymes have been engineered and repurposed to carry out novel cyclopropanation reactions. For example, researchers have developed biocatalytic methods for asymmetric cyclopropane synthesis using redesigned heme enzymes, such as cytochrome P450 and myoglobin (B1173299), from bacterial sources. nih.govnsf.gov These engineered biocatalysts can create cyclopropane rings with high control over the stereochemistry (diastereo- and enantiopurity). nih.gov

A notable example involves the engineering of a promiscuous 4-oxalocrotonate tautomerase to function as a cofactor-independent cyclopropanation enzyme. nih.gov This engineered enzyme catalyzes the formation of two new carbon-carbon bonds to create a cyclopropane ring with excellent stereocontrol. nih.gov Similarly, variants of the Rhodothermus marinus nitric oxide dioxygenase have been engineered to catalyze the formation of specific diastereomers of a cyclopropane-containing boronate, which can then be chemically modified to generate diverse building blocks. nsf.gov

These enzymatic systems demonstrate the capacity of biocatalysts to interact with and transform substrates to produce complex cyclopropyl structures, highlighting the potential for green chemistry approaches in synthesizing these valuable motifs. nih.gov

Future Research Directions for 2 1s,2r 2 Hexylcyclopropyl Ethan 1 Ol

Development of Advanced Enantioselective Synthetic Routes

The precise stereochemical configuration of 2-[(1S,2R)-2-hexylcyclopropyl]ethan-1-ol is crucial for its potential applications. The development of highly efficient and selective enantioselective synthetic routes is, therefore, a primary area for future research. While general methods for the synthesis of chiral cyclopropanes exist, tailoring these for this specific target with high diastereo- and enantioselectivity remains a challenge. dicp.ac.cnnih.gov

Future work should focus on asymmetric catalytic cyclopropanation. dicp.ac.cn The use of chiral catalysts, such as those based on transition metals like rhodium, copper, or cobalt, could facilitate the enantioselective addition of a carbene to an appropriate alkene precursor. dicp.ac.cnnih.govrsc.org Research into novel chiral ligands for these metal catalysts could lead to improved stereocontrol. Additionally, exploring organocatalytic approaches for the synthesis of spirocyclopropyl pyrazolones has shown promise for creating chiral cyclopropanes and could be adapted. researchgate.net

Another promising avenue is the application of biocatalysis. Engineered enzymes, such as modified P450 enzymes, have been utilized for the asymmetric synthesis of cyclopropanes and could be tailored for the production of this compound. nih.gov The development of enzymatic pathways would offer a more sustainable and highly selective alternative to traditional chemical synthesis.

A key challenge will be the control of both relative and absolute stereochemistry at the two chiral centers of the cyclopropane (B1198618) ring. Future synthetic strategies will need to address this intricate aspect to produce the desired (1S,2R) isomer in high purity.

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric Catalysis High efficiency, broad substrate scopeDevelopment of novel chiral ligands for transition metals (Rh, Cu, Co)
Organocatalysis Metal-free, environmentally benignAdaptation of existing methods for the specific target molecule
Biocatalysis High enantioselectivity, sustainableEngineering of enzymes (e.g., P450) for specific cyclopropanation

Exploration of Novel Catalytic Systems for Cyclopropanation and Functionalization

The synthesis of the cyclopropane core of this compound relies heavily on cyclopropanation reactions. A significant area for future research is the exploration of novel catalytic systems to improve the efficiency and selectivity of this key step. While Simmons-Smith type reactions are a classic method, newer transition metal-catalyzed approaches offer greater control and substrate scope. semanticscholar.org

Cobalt-based catalysts, for instance, have demonstrated high regioselectivity in the cyclopropanation of polyalkenes and could be investigated for the synthesis of the target compound. semanticscholar.org These catalysts can discriminate between different alkene substitution patterns, which would be advantageous in a complex precursor molecule. semanticscholar.org Furthermore, the use of gem-dichloroalkanes as carbene precursors with cobalt catalysts presents a safer alternative to diazoalkanes. dicp.ac.cnnih.gov

Future research could also focus on the development of catalytic systems for the subsequent functionalization of the cyclopropane ring or the ethanol (B145695) side chain. For example, catalysts that enable regioselective ring-opening reactions could provide access to a variety of difunctionalized products, expanding the synthetic utility of this compound as a chemical building block. nih.gov The use of metal-organic frameworks (MOFs) as nanoreactors for cyclopropanation has shown enhanced diastereoselectivity, which could be a valuable strategy for this specific target. rsc.org

Catalytic SystemArea of ExplorationPotential Outcome
Cobalt-based Catalysts Regioselective cyclopropanationImproved yield and selectivity in the synthesis of the cyclopropane core
Transition Metal Catalysts Post-synthetic functionalizationAccess to a wider range of derivatives for various applications
Metal-Organic Frameworks (MOFs) Confined space catalysisEnhanced diastereoselectivity in the cyclopropanation step

Deeper Understanding of Structure-Reactivity Relationships through Computational Chemistry

Computational chemistry offers a powerful tool to gain a deeper understanding of the structure-reactivity relationships of this compound. The high ring strain of the cyclopropane group significantly influences its chemical properties, and computational models can help to predict its behavior in various chemical transformations. wikipedia.org

Future computational studies could focus on several key areas. Density functional theory (DFT) calculations can be employed to model the transition states of potential reactions, such as ring-opening or cycloaddition reactions, providing insights into the reaction mechanisms and predicting the stereochemical outcomes. nih.gov This can aid in the rational design of experiments and the selection of appropriate reaction conditions.

Furthermore, computational analysis can elucidate the electronic properties of the molecule, including the nature of the "bent bonds" in the cyclopropane ring and the influence of the hexyl and ethanol substituents on the ring's reactivity. wikipedia.org Understanding how these substituents affect the stability of intermediates, such as carbocations or radicals, is crucial for predicting reaction pathways. researchgate.net For example, studies on cyclopropyl (B3062369) ketones have shown that substituents can significantly impact reactivity through stabilization of radical intermediates. acs.org

Computational MethodResearch FocusExpected Insights
Density Functional Theory (DFT) Modeling reaction transition statesPrediction of reaction mechanisms and stereochemical outcomes
Ab initio Methods Analysis of electronic structureUnderstanding of bonding and the influence of substituents on reactivity
Molecular Dynamics (MD) Simulating conformational behaviorInsights into the molecule's dynamic properties and interactions

Investigation of Undiscovered Biological Roles in Non-Human Organisms

Cyclopropane fatty acids are known to be present in various bacteria and some plants, where they play roles in membrane fluidity and stress response. frontiersin.orgnih.govasm.org Given that this compound shares structural similarities with these natural products, a compelling area for future research is the investigation of its potential biological roles in non-human organisms.

It is plausible that this compound could have undiscovered functions in microorganisms or plants. Research could focus on screening for its presence in natural sources, which might reveal its biosynthetic pathway and ecological significance. The biosynthesis of cyclopropane fatty acids involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to an unsaturated fatty acid, a reaction catalyzed by cyclopropane fatty acid synthase. wikipedia.orgasm.org Investigating whether a similar enzymatic process could produce this compound would be a significant step.

Furthermore, studies could explore the effects of this compound on bacterial cell membranes. Cyclopropane fatty acids are known to decrease membrane permeability and increase stability, which can contribute to acid resistance in bacteria like E. coli. asm.orgasm.org It would be valuable to determine if this compound exhibits similar properties, which could have implications for understanding bacterial pathogenesis and developing novel antimicrobial strategies. nih.govasm.org The role of cyclopropane rings in the mycolic acids of Mycobacterium tuberculosis highlights their importance in bacterial physiology. asm.org

Research AreaOrganism FocusPotential Biological Role
Natural Product Discovery Bacteria, PlantsIdentification of natural sources and biosynthetic pathways
Membrane Biophysics BacteriaModulation of membrane fluidity, permeability, and stability
Microbial Physiology Pathogenic BacteriaInvolvement in stress response, virulence, and antibiotic resistance

Q & A

Q. What are the optimal synthetic routes for 2-[(1S,2R)-2-Hexylcyclopropyl]ethan-1-ol with high stereochemical fidelity?

The synthesis of this compound requires stereoselective cyclopropanation. A common approach involves using transition-metal catalysts (e.g., rhodium or copper) to generate the (1S,2R) configuration. For example, cyclopropane rings can be formed via [2+1] cycloaddition between alkenes and carbene precursors, followed by functionalization of the ethanol moiety. Ethyl diazoacetate derivatives are often employed as carbene sources to control regioselectivity . Post-cyclopropanation steps may include hydroxylation or reduction to introduce the ethan-1-ol group. Enantiomeric purity can be verified via chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the stereochemistry of the cyclopropane ring and hexyl chain. 1^1H and 13^13C NMR can resolve coupling constants (e.g., J1,2J_{1,2} for cyclopropane protons) and distinguish diastereotopic protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies the hydroxyl group’s stretching frequency (~3200–3600 cm1^{-1}). Polar solvents like deuterated methanol enhance signal resolution in NMR due to the compound’s moderate polarity .

Q. What solvent systems are suitable for purification and handling of this compound?

The compound exhibits higher solubility in organic solvents (e.g., dichloromethane, ethyl acetate) than in water, as noted for structurally similar cyclopropane alcohols . For column chromatography, a hexane/ethyl acetate gradient (5–20% ethyl acetate) effectively separates stereoisomers. Storage under inert gas (argon/nitrogen) in amber vials at 4°C minimizes oxidation of the cyclopropane ring .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence reactivity in nucleophilic substitution reactions?

The (1S,2R) configuration introduces steric hindrance and electronic effects that direct nucleophilic attack. For instance, the transannular strain in the cyclopropane ring destabilizes transition states, favoring reactions at the ethanol group’s hydroxyl oxygen. Computational studies (DFT) suggest that the hexyl chain’s conformation modulates ring strain, altering activation energies for SN2_2 mechanisms. Experimental kinetic data show slower reaction rates compared to non-cyclopropane analogs due to increased torsional strain .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

The cyclopropane ring is susceptible to acid-catalyzed ring-opening. Buffering reaction media to pH >7 and using aprotic solvents (e.g., THF) reduces degradation. Protective groups like tert-butyldimethylsilyl (TBS) ethers stabilize the hydroxyl group during synthetic steps. Under oxidative conditions, antioxidants (e.g., BHT) or low-temperature storage (<−20°C) preserves integrity .

Q. How can the compound’s bioactivity be evaluated in membrane interaction studies?

The hexylcyclopropyl group’s lipophilicity enables integration into lipid bilayers. Fluorescence anisotropy assays using DPH probes quantify membrane fluidity changes. Molecular dynamics simulations reveal that the cyclopropane ring induces localized rigidity in phospholipid membranes, mimicking cholesterol’s effects. In vitro studies with liposomes demonstrate concentration-dependent modulation of phase transition temperatures .

Q. What are the challenges in scaling up enantioselective synthesis for in vivo studies?

Scalability issues arise from low yields in stereoselective cyclopropanation. Transition-metal catalysts (e.g., Rh2_2(OAc)4_4) are cost-prohibitive at large scales, prompting exploration of organocatalytic methods. Continuous-flow reactors improve heat dissipation during exothermic cycloadditions. Purification via simulated moving bed (SMB) chromatography enhances throughput while maintaining enantiomeric excess (>98%) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility values for this compound?

Literature conflicts arise from varying purity grades and solvent batch compositions. Reproducible solubility assessments require standardized protocols (e.g., shake-flask method with HPLC quantification). Recent studies indicate that trace water in organic solvents (≥0.1%) significantly reduces solubility due to hydrogen bonding with the hydroxyl group .

Q. Why do different studies report conflicting thermal stability profiles?

Thermal degradation kinetics depend on heating rates and atmospheric conditions. Thermogravimetric analysis (TGA) under nitrogen shows stability up to 150°C, while oxidative environments (air) trigger decomposition at 90°C. Contradictions may stem from unaccounted catalytic impurities (e.g., metal residues) accelerating breakdown .

Methodological Guidelines

Designing kinetic studies for cyclopropane ring-opening reactions:
Use stopped-flow UV-Vis spectroscopy to monitor rapid ring-opening in real-time. Quench aliquots at timed intervals with cold ether to halt reactions. Kinetic parameters (k, Ea_a) derived from Arrhenius plots clarify mechanistic pathways (e.g., concerted vs. stepwise). Control experiments with isotopically labeled 13^{13}C-cyclopropane validate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.